molecular formula C9H10N4O2S B181246 5-Ethylsulfonyl-1-phenyltetrazole CAS No. 3206-46-0

5-Ethylsulfonyl-1-phenyltetrazole

Cat. No.: B181246
CAS No.: 3206-46-0
M. Wt: 238.27 g/mol
InChI Key: VZFCSFHTLJFUKD-UHFFFAOYSA-N
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Description

5-Ethylsulfonyl-1-phenyltetrazole is a heterocyclic compound with the molecular formula C₉H₁₀N₄O₂S. It belongs to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Scientific Research Applications

5-Ethylsulfonyl-1-phenyltetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The inhibition efficiencies of PT and BTA are comparable, with the advantage that PT acts at a much lower concentration .

Safety and Hazards

5-Ethylsulfonyl-1-phenyltetrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The reported experimental tests suggest 5-Phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion . This suggests that 5-Ethylsulfonyl-1-phenyltetrazole, being a derivative of 5-Phenyl-1H-tetrazole, may also have potential applications in similar areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylsulfonyl-1-phenyltetrazole typically involves the reaction of 1-phenyltetrazole-5-thiol with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of ethylsulfonyl chloride and 1-phenyltetrazole in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Ethylsulfonyl-1-phenyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted tetrazoles .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfonyl-1-phenyltetrazole
  • 5-Phenyl-1-acyl-1,2,3,4-tetrazoles
  • 1-Phenyl-5-mercaptotetrazole

Uniqueness

5-Ethylsulfonyl-1-phenyltetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethylsulfonyl group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-ethylsulfonyl-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFCSFHTLJFUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353798
Record name 5-Ethylsulfonyl-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3206-46-0
Record name 5-Ethylsulfonyl-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-Phenyl-5-mercaptotetrazole (25 g, 140 mmol) in ethanol (250 mL) was added powdered potassium hydroxide (9.5 g). The resulting mixture was refluxed for 1 h, and ethyl iodide (12 mL, 150 mmol) was added drop wise. The reaction proceeded under reflux for 18 h. After cooling, the volatiles were removed under reduced, pressure and the residue was partitioned between water (300 mL) and ether (300 mL). The organic layer was washed with sat. NaHCO3 (2×120 mL) and brine (100 mL). After concentration in vacuo, the residue (28.71 g) was taken up in methanol (250 mL) and water (250 mL). After cooling to 0 C, Oxone (400 g) was added portion wise. The mixture was then stirred for 1 h at room temperature before refluxing for 18 h. After cooling, ether (300 mL) was added and the solids were removed by filtration. The filtrate was then concentrated in vacuo, and the white solid was filtered. The latter was thoroughly washed with water and dried under reduced pressure over night to yield 5-Ethylsulfonyl-1-phenyl-1H-tetrazole (27.7 g, 116 mmol) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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